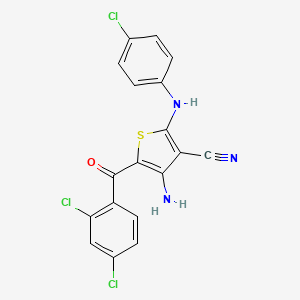

4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile

Description

The compound 4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile (Molecular Formula: C₁₆H₉Cl₂N₃OS₂) is a thiophene-based derivative featuring a 4-chloroanilino group at position 2 and a 2,4-dichlorobenzoyl substituent at position 5 of the thiophene ring. Its structure is characterized by:

- A central thiophene core.

- A free amino group at position 4, enabling hydrogen bonding.

This compound is part of a broader class of thiophene derivatives studied for applications in medicinal chemistry, particularly as kinase inhibitors or anticancer agents .

Properties

IUPAC Name |

4-amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3N3OS/c19-9-1-4-11(5-2-9)24-18-13(8-22)15(23)17(26-18)16(25)12-6-3-10(20)7-14(12)21/h1-7,24H,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEYXJZKWLKTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the amino group: This step may involve the nitration of the thiophene ring followed by reduction to introduce the amino group.

Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Medicine: The compound or its derivatives could be investigated for use as pharmaceuticals, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with key analogues, emphasizing structural differences and biological activities:

Key Findings from Comparative Studies

Impact of Substituent Position :

- The 2,4-dichlorobenzoyl group in the target compound and the iron(III) complex () enhances hydrophobic interactions with enzymes like ribonucleotide reductase, a target in anticancer therapy. This group outperforms 3,4-dichlorobenzoyl () in binding affinity due to optimized halogen positioning .

- Replacing the benzoyl group with a thienylcarbonyl moiety () reduces steric hindrance but may decrease receptor compatibility.

Role of Metal Coordination :

- The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex exhibits a binding affinity (-7.76 kcal/mol) superior to hydroxyurea (-5.20 kcal/mol), a clinical ribonucleotide reductase inhibitor. This highlights the synergistic effect of Fe(III) coordination and dichlorobenzoyl substituents .

Cytotoxicity in Thiourea Derivatives :

- N-(2,4-Dichloro)benzoyl-N’-phenylthiourea () shows IC₅₀ values of 12.5 µM (MCF-7) and 15.2 µM (T47D), indicating that dichlorobenzoyl-thiourea hybrids are potent against breast cancer cells. This suggests the target compound may share similar mechanisms.

Synthetic Yields and Feasibility :

- High yields (e.g., 97.58% for the iron complex in ) demonstrate efficient synthesis routes for dichlorobenzoyl-containing compounds, supporting scalability for drug development.

Biological Activity

4-Amino-2-(4-chloroanilino)-5-(2,4-dichlorobenzoyl)-3-thiophenecarbonitrile is a synthetic compound that belongs to the thiophene family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₆H₁₃Cl₂N₃O₃S

- Molecular Weight : 394.30 g/mol

- CAS Number : 338966-49-7

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Adenosine Receptor Modulation : This compound has shown potential as an allosteric enhancer of adenosine receptors, specifically the A1 subtype. Allosteric enhancers can augment the effects of endogenous ligands, providing a novel approach for therapeutic interventions in various conditions, including cardiovascular diseases and neurodegenerative disorders .

- Antioxidant Properties : Thiophene derivatives are often studied for their antioxidant capabilities. The presence of electron-withdrawing groups like chloro and dichlorobenzoyl enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies have indicated that compounds with similar structures can exhibit renal and hepatic toxicity. For example, studies on chloroanilines have shown varying degrees of nephrotoxicity and hepatotoxicity based on structural modifications .

The following table summarizes findings related to the toxicity of related compounds:

| Compound | Toxicity Level | Affected Organ System |

|---|---|---|

| 2-Chloroaniline | Moderate | Renal |

| 4-Chloroaniline | Moderate | Hepatic |

| 4-Amino-3-chlorophenol | High | Renal |

| 4-Amino-2-(4-chloroanilino) | TBD | TBD |

Case Studies

Several studies have investigated the biological effects of thiophene derivatives similar to this compound:

- Study on Allosteric Enhancers : Research focused on a series of thiophene derivatives demonstrated that structural modifications could significantly impact their binding affinity and functional activity at adenosine receptors. The findings suggest that compounds with bulky substituents at specific positions enhance receptor interaction and efficacy .

- Cytotoxic Effects in Cancer Models : A study examining a related thiophene compound reported significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis and modulation of cell cycle regulators .

- Comparative Toxicity Analysis : In vitro studies comparing various chloroaniline derivatives showed that while some exhibited low toxicity levels in hepatic tissues, renal tissues were more susceptible to damage from compounds with similar structures, indicating a need for careful evaluation in drug development .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yields?

Answer:

The compound can be synthesized via multi-step heterocyclic condensation , leveraging the reactivity of its thiophene backbone. A plausible route involves:

- Step 1 : Forming the thiophene core through cyclization of precursor nitriles and amines under acidic/basic conditions.

- Step 2 : Introducing the 2,4-dichlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution .

- Step 3 : Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) to enhance yield. For example, using DMF/POCl3 in a Vilsmeier-Haack reaction for formylation (analogous to methods in ) can achieve >90% purity post-recrystallization .

Key Considerations : Monitor intermediates via TLC/HPLC to minimize side reactions.

Advanced: How can computational docking studies predict interactions between this compound and biological targets like ribonucleotide reductase?

Answer:

- Methodology : Use Autodock Vina or Schrödinger Suite to model ligand-receptor binding. The compound’s 2,4-dichlorobenzoyl group may engage in hydrophobic interactions , while the amino group could form hydrogen bonds with active-site residues (e.g., Asp/Glu).

- Validation : Compare docking scores (ΔG values) with known inhibitors (e.g., hydroxyurea, ΔG = -5.2 kcal/mol). In analogous studies ( ), iron(III) complexes showed ΔG = -7.76 kcal/mol, suggesting stronger binding .

- Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility—address via MD simulations .

Advanced: What analytical strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Answer:

- Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity threshold). Contradictory bioactivity may stem from trace byproducts .

- Structural Confirmation : ¹H/¹³C NMR and X-ray crystallography (if crystals form) validate regiochemistry—critical since minor positional isomerism (e.g., chloro vs. nitro group placement) alters activity .

- Biological Replicates : Conduct dose-response assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity. highlights ribonucleotide reductase as a target, but off-target effects require profiling .

Basic: Which functional groups dominate the compound’s reactivity for derivatization?

Answer:

- Amino Group (-NH₂) : Enables Schiff base formation or acylation (e.g., with acyl chlorides).

- Carbonitrile (-CN) : Participates in nucleophilic additions (e.g., with Grignard reagents).

- Dichlorobenzoyl Moiety : Electron-withdrawing groups enhance electrophilic substitution at the thiophene ring’s α-position .

- Chloro Substituents : Facilitate cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis .

Advanced: How do electron-withdrawing groups (EWGs) like dichlorobenzoyl influence electronic properties and reactivity?

Answer:

- Electronic Effects : EWGs reduce electron density on the thiophene ring, stabilizing intermediates in SNAr reactions . UV-Vis spectra (e.g., λmax shifts in ) confirm altered conjugation .

- Reactivity Impact : The benzoyl group directs electrophiles to the 5-position of the thiophene. DFT calculations ( ) show planar conformers (ΔE = 3–6 kJ/mol) dominate in polar solvents, affecting reaction pathways .

- Case Study : In , formyl groups (analogous to benzoyl) underwent oxidation to carboxylic acids under KMnO4, suggesting similar reactivity for the target compound .

Advanced: What crystallization strategies address conformational polymorphism, given the compound’s structural flexibility?

Answer:

- Polymorph Control : Use seeding with pre-characterized crystals (via PXRD ) to guide nucleation. highlights solvent-free polymorphs with distinct packing modes .

- Solvent Selection : Test high-polarity solvents (e.g., DMSO) to stabilize planar conformers. Slow evaporation at 4°C minimizes kinetic trapping of metastable forms.

- Thermodynamic Analysis : DSC/TGA identifies stable polymorphs. For example, in , red vs. yellow crystals exhibited ΔHfus differences >5 kJ/mol .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- FT-IR : Confirm functional groups (e.g., C=O stretch ~1680 cm⁻¹ for benzoyl; NH₂ bend ~1600 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm for dichlorobenzoyl) and NH₂ signals (δ 5.5–6.0 ppm, broad) .

- Mass Spectrometry : HRMS validates molecular ion ([M+H]⁺ for C₁₆H₁₀Cl₃N₃OS: calc. 406.96) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.